tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 914465-97-7
VCID: VC2337100
InChI: InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
SMILES: CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77 g/mol

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride

CAS No.: 914465-97-7

Cat. No.: VC2337100

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride - 914465-97-7

Specification

CAS No. 914465-97-7
Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
IUPAC Name tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate;hydrochloride
Standard InChI InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
Standard InChI Key TZIKVHPLJHVGCM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl

Introduction

Chemical Identity and Structure

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride is the hydrochloride salt of tert-Butyl 3-(aminomethyl)benzylcarbamate. It features a benzene ring with two functional groups: an aminomethyl group and a tert-butoxycarbonylamino (Boc-protected amino) group, with the free amine protonated as a hydrochloride salt. This compound serves as a protected bifunctional building block in organic synthesis, particularly in the preparation of more complex molecules.

Basic Chemical Information

PropertyValue
Chemical Nametert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride
CAS Registry Number914465-97-7
Molecular FormulaC₁₃H₂₁ClN₂O₂
Molecular Weight272.77 g/mol
Parent Compoundtert-Butyl 3-(aminomethyl)benzylcarbamate
Parent CAS Number108467-99-8

The molecular structure contains a 1,3-disubstituted benzene core with an aminomethyl group and a carbamate-protected aminomethyl group attached at positions 1 and 3, respectively. The hydrochloride salt formation occurs at the free primary amine, rendering the compound more stable and often more crystalline than its free base counterpart .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride are influenced by its salt form, which generally increases water solubility while decreasing solubility in non-polar organic solvents compared to the free base.

Physical Properties

While specific physical property data for the hydrochloride salt is limited in the search results, we can compare with the properties of the parent compound, tert-Butyl 3-(aminomethyl)benzylcarbamate:

PropertyParent Compound ValueHydrochloride Salt
Physical StateOil (yellow)Solid (presumed)
SolubilitySoluble in dichloromethane, ethyl acetate, methanolEnhanced water solubility
Molecular Weight236.31 g/mol272.77 g/mol
pKa (predicted)12.21±0.46Lower due to protonation

The hydrochloride salt formation typically results in a crystalline solid with improved stability compared to the free base form, which is described as a yellow oil for the parent compound .

Hazard CategoryDetails
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes)
Water Hazard ClassWGK Germany: 3 (Severe hazard to waters)

These hazard classifications indicate that the compound requires careful handling with appropriate personal protective equipment and engineering controls .

Applications in Research and Synthesis

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride serves as a valuable building block in organic synthesis, particularly in pharmaceutical research and development.

Synthetic Utility

The compound's value stems from its bifunctional nature:

  • The free amine group (as hydrochloride salt) provides a reactive site for various transformations

  • The Boc-protected amine offers orthogonal protection, allowing selective chemical modifications

  • The meta-substitution pattern on the benzene ring provides a specific spatial arrangement of functional groups

These features make it particularly useful in the synthesis of:

  • Pharmaceutical intermediates

  • Peptidomimetics

  • Cross-linking agents

  • Specialized ligands for metal complexation

Comparative Analysis

Understanding how tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride compares with related compounds provides insight into its specific utility and properties.

Comparison with Free Base Form

PropertyFree Base FormHydrochloride Salt
Molecular Weight236.31 g/mol272.77 g/mol
Physical StateYellow oilLikely crystalline solid
SolubilityOrganic solvents (dichloromethane, ethyl acetate, methanol)Enhanced water solubility
StabilityLess stable, requires inert gas storageMore stable under ambient conditions
HandlingMore difficult due to oily natureEasier due to solid form

The hydrochloride salt formation represents a practical improvement for handling, storage, and use in many applications .

Positional Isomers

The meta-substitution pattern (1,3-) differentiates this compound from its para-substituted (1,4-) isomer:

AspectMeta (1,3) IsomerPara (1,4) Isomer
GeometryBent configurationLinear configuration
Dipole MomentHigherLower
ApplicationsMay be preferred when bent geometry is neededPreferred when linear arrangement is required

These positional differences can be critical in applications where the spatial arrangement of functional groups affects molecular recognition or reactivity.

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